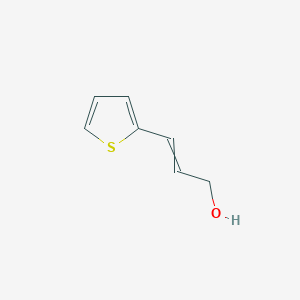
3-Thiophen-2-ylprop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiophen-2-ylprop-2-en-1-ol is an organic compound that features a thiophene ring attached to a propene chain with a hydroxyl group. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and presence in various biologically active molecules. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-ylprop-2-en-1-ol can be achieved through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with an appropriate allylic alcohol under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to ensure high yields and purity. For example, the Paal-Knorr synthesis is a well-known method for producing thiophene rings, which can then be functionalized to obtain the desired compound . This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of a sulfur source, such as phosphorus pentasulfide.
Analyse Chemischer Reaktionen
Types of Reactions
3-Thiophen-2-ylprop-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: 3-(Thiophene-2-yl)-2-propenal.
Reduction: 3-(Thiophene-2-yl)-propan-1-ol.
Substitution: Various halogenated, nitrated, or sulfonated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Thiophen-2-ylprop-2-en-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Thiophen-2-ylprop-2-en-1-ol depends on its specific application. In biological systems, thiophene derivatives are known to interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound, which is a simple sulfur-containing heterocycle.
2-(Thiophen-2-yl)ethanol: A similar compound with a shorter carbon chain.
3-(Thiophene-2-yl)propanoic acid: A carboxylic acid derivative with a similar structure.
Uniqueness
3-Thiophen-2-ylprop-2-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in the propene chain, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs . This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H8OS |
|---|---|
Molekulargewicht |
140.20 g/mol |
IUPAC-Name |
3-thiophen-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C7H8OS/c8-5-1-3-7-4-2-6-9-7/h1-4,6,8H,5H2 |
InChI-Schlüssel |
ZXMZAFMNGMMUFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















